Monoisopropyl phthalate

Übersicht

Beschreibung

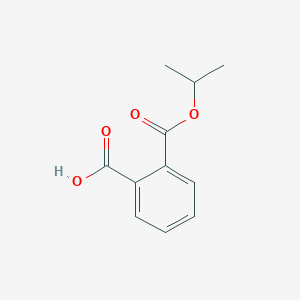

Monoisopropyl phthalate (MIPhP, CAS 35118-50-4) is a monoester derivative of phthalic acid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Structurally, it consists of a phthalic acid backbone substituted with an isopropyl group (Figure 1). It is primarily used as a reference standard in analytical chemistry for quantifying phthalate metabolites in environmental and biological samples . MIPhP is also identified as a byproduct of polyester resin degradation and a metabolite of phthalate plasticizers in human populations exposed to opium or other contaminants .

Vorbereitungsmethoden

Catalytic Strategies for Phthalate Monoester Synthesis

Acid-Catalyzed Esterification

The esterification of phthalic anhydride with alcohols typically employs acid catalysts to protonate the carbonyl group, facilitating nucleophilic attack by the alcohol. Concentrated sulfuric acid has historically been used due to its high activity, but its corrosive nature and challenges in catalyst removal have driven the adoption of alternative systems . For monoisopropyl phthalate synthesis, controlled stoichiometry is critical: a 1:1 molar ratio of phthalic anhydride to isopropyl alcohol theoretically favors monoester formation. However, excess alcohol or prolonged reaction times risk diester production, necessitating precise reaction monitoring.

Composite catalyst systems, such as those combining weak acids (e.g., p-toluenesulfonic acid) with metal co-catalysts (e.g., tin or titanium compounds), offer improved selectivity and reusability . For example, titanium isopropyl propionate, documented in diisodecyl phthalate synthesis, demonstrates high efficiency in esterification at elevated temperatures (180–240°C) while minimizing side reactions . Adapting this to this compound would require reducing the alcohol-to-anhydride ratio and optimizing temperature profiles to arrest the reaction at the monoester stage.

Reaction Engineering and Process Optimization

Stoichiometric and Kinetic Considerations

Phthalic anhydride’s two reactive carbonyl groups necessitate careful kinetic control to favor monoesterification. Data from diisodecyl phthalate synthesis reveal that a molar ratio of 2.1:1 (alcohol:anhydride) achieves near-complete diester conversion . For monoesters, a 1:1 ratio is ideal, but practical implementations often use slight excesses of alcohol (1.1–1.3:1) to drive the reaction while avoiding diester dominance.

Table 1: Comparative Reaction Conditions for Phthalate Esters

Temperature and Time Profiling

Elevated temperatures accelerate esterification but risk dehydration or decomposition. The patent CN104592030B highlights a reaction window of 140–180°C for butyl and octyl phthalates, with completion in 0.5–2 hours . For this compound, a lower temperature range (140–160°C) coupled with shorter reaction times (1–2 hours) could suppress diester formation while maintaining acceptable reaction rates.

Purification and Catalyst Recovery

Post-Reaction Separation

Monoesters require efficient separation from unreacted anhydride, diester byproducts, and residual catalyst. Techniques such as vacuum distillation and alkaline washing are commonly employed. In diisodecyl phthalate synthesis, vacuum dealcoholization at 170–180°C and -0.085––0.095 MPa effectively removes excess alcohol . For this compound, fractional distillation under reduced pressure could isolate the monoester (boiling point ~285°C) from phthalic anhydride (sublimes at 295°C) and isopropyl alcohol (82.6°C).

Catalyst Reusability

Composite catalysts, such as weak acid-metal combinations, enable reuse across multiple batches. Patent CN104592030B reports catalyst recovery via simple filtration or distillation, retaining >90% activity after five cycles . This approach reduces waste and operational costs, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Diester Byproduct Formation

Even with stoichiometric control, trace diester (diisopropyl phthalate) may form. In-line monitoring (e.g., FTIR or HPLC) allows real-time adjustment of reaction parameters. Alkaline washing with 5% NaOH solution, as described in CN1733695A, neutralizes residual acid and removes polar impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Monoisopropyl phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to phthalic acid and isopropanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and isopropanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

Monoisopropyl phthalate (C11H12O4) is characterized by its anti-estrogenic properties and is recognized as a human xenobiotic metabolite. As a phthalic acid monoester, it is primarily used to improve the performance of plastics, particularly polyvinyl chloride (PVC) .

Medical Applications

MIP is utilized in medical devices due to its plasticizing properties, which enhance the flexibility of materials used in medical supplies. Research has documented the leaching of phthalates from medical supplies, raising concerns about potential health risks associated with exposure . A study highlighted that MIP, along with other phthalates, can leach into medical creams and liquids, emphasizing the need for careful consideration of phthalate use in healthcare settings.

Table 1: Leaching of Phthalates from Medical Supplies

| Phthalate Type | Concentration Range (ng) | Source |

|---|---|---|

| This compound | 15.3 - 33.4 | Medical devices |

| Di(2-ethylhexyl) Phthalate | 43.1 - 65.2 | Medical creams |

Consumer Products

MIP is commonly found in personal care products, cosmetics, and packaging materials. Its role as a plasticizer allows for improved product performance and user experience. However, concerns about its endocrine-disrupting effects have prompted calls for reducing its presence in consumer goods .

Case Study: Consumer Exposure to Phthalates

A comprehensive study conducted by Project TENDR found substantial evidence linking phthalate exposure, including MIP, to adverse health outcomes such as developmental issues in children . This underscores the importance of evaluating the safety of phthalates in everyday products.

Environmental Impact Studies

Research has also focused on the environmental implications of MIP and other phthalates. Studies have shown that these compounds can migrate from products into food items and the environment, raising concerns about their persistence and bioaccumulation .

Table 2: Environmental Detection of Phthalates

| Environmental Matrix | Detected Phthalates | Source |

|---|---|---|

| Food Samples | MIP, DEHP, DBP | U.S. fast food chains |

| Water Samples | MIP, DEHP | Surface water monitoring |

Regulatory Considerations

Given the potential health risks associated with MIP and similar compounds, regulatory bodies are increasingly scrutinizing their use. The Washington State Department of Ecology has initiated action plans to evaluate and reduce phthalate exposure across various sectors, including childcare and food contact materials .

Wirkmechanismus

Monoisopropyl phthalate exerts its effects primarily through its interaction with nuclear receptors in various neural structures. It acts as an endocrine disruptor by interfering with hormone synthesis, transport, and metabolism. This disruption can lead to altered development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phthalate Compounds

Phthalates share a common benzene-dicarboxylate structure but differ in ester side chains, influencing their physicochemical properties, metabolic pathways, and toxicological profiles. Below is a detailed comparison of MIPhP with key analogs:

Structural and Physicochemical Properties

Key Observations :

- MIPhP’s isopropyl group imparts moderate hydrophobicity compared to smaller esters (e.g., MMP, MEP) but lower than long-chain analogs like MEHP.

Metabolic and Environmental Behavior

Human Metabolism

- In opium users, MIPhP levels were 16-fold higher than in non-users, significantly exceeding changes observed for MMP (1.2-fold) and MEP (1.2-fold) . This suggests MIPhP may accumulate more efficiently or originate from unique exposure sources.

Environmental Presence

- MIPhP has been detected in archaeological lipid fractions as a resin degradation product, alongside dimethyl phthalate and dioctyl phthalate .

- Compared to diisobutyl phthalate (found in fungal metabolites), MIPhP’s shorter chain may increase volatility but reduce adsorption to organic matter in sediments .

Analytical Detection

MIPhP is quantified using liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) . Its use as a standard (e.g., 100 µg/mL in acetonitrile) aligns with protocols for other phthalates like monomethyl and monoethyl phthalates .

Regulatory and Toxicological Considerations

- Toxicity Data: Limited studies exist on MIPhP’s health effects. Its structural similarity to monoesters like MEHP (a known endocrine disruptor) warrants caution, but the isopropyl group may alter receptor binding affinity .

Biologische Aktivität

Monoisopropyl phthalate (MiPP) is a member of the phthalate family, characterized by its structure as a monoester derived from phthalic acid and isopropanol. Its chemical formula is , and it is primarily utilized in the production of plasticizers, enhancing the flexibility and durability of plastics. Given its widespread use, understanding the biological activity of MiPP is crucial, particularly regarding its potential endocrine-disrupting properties.

Endocrine Disruption

One of the most significant biological activities of MiPP is its anti-estrogenic effect. Research indicates that MiPP can compete with estrogen for binding sites on cells, potentially leading to reduced estrogenic activity in the body. This property has raised concerns about its implications for reproductive health and developmental processes. Studies have shown that exposure to MiPP may interfere with hormone signaling pathways, resulting in alterations in reproductive metrics such as fertility and testicular function .

Toxicological Studies

A variety of toxicological studies have been conducted to assess the impacts of MiPP on biological systems:

- Animal Studies : Research involving animal models has demonstrated that exposure to MiPP can lead to significant reproductive and developmental issues. For instance, studies have reported changes in hormone levels and reproductive health metrics following exposure to similar phthalates .

- Human Epidemiological Studies : Epidemiological data suggest associations between phthalate exposure and adverse reproductive outcomes in both men and women. Increased risks for conditions such as type II diabetes, obesity, and other metabolic disorders have also been documented .

Case Studies

- Case Study on Reproductive Health : A study published in Environmental Health Perspectives highlighted that preconception exposure to phthalates, including MiPP, was linked to increased oxidative stress markers among reproductive-age women. This oxidative stress has been associated with poorer reproductive outcomes .

- Child Development : A comprehensive review indicated that early-life exposure to phthalates could lead to neurodevelopmental damage in children. The implications of such findings suggest that MiPP may contribute to long-term developmental challenges .

Comparative Analysis of Phthalates

To better understand the biological activity of MiPP, it is useful to compare it with other common phthalates:

| Compound | Structure Type | Primary Uses | Endocrine Disruption Potential |

|---|---|---|---|

| This compound (MiPP) | Monoester | Plasticizers | Moderate |

| Di(2-ethylhexyl) Phthalate (DEHP) | Diester | Plasticizers | High |

| Dibutyl Phthalate (DBP) | Diester | Solvent, plasticizer | Moderate |

| Diisobutyl Phthalate (DiBP) | Diester | Plasticizers | High |

This table illustrates the varying degrees of endocrine disruption potential among different phthalates, with MiPP exhibiting moderate effects compared to others like DEHP.

Environmental Impact

MiPP's presence in various consumer products raises concerns about its environmental impact. It has been detected in wastewater and aquatic environments, leading researchers to investigate its ecological effects. The compound's ability to interact with other environmental contaminants may amplify its toxicity, highlighting the need for further research into its environmental fate and effects .

Eigenschaften

IUPAC Name |

2-propan-2-yloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJOEMLCEGZVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885606 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35118-50-4 | |

| Record name | Monoisopropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35118-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035118504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.